molecular formula C10H13FO B3131743 2-Tert-butyl-4-fluorophenol CAS No. 357611-22-4

2-Tert-butyl-4-fluorophenol

Cat. No. B3131743
CAS RN: 357611-22-4
M. Wt: 168.21 g/mol
InChI Key: FCERNOPRZOOFSL-UHFFFAOYSA-N
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Description

2-Tert-butyl-4-fluorophenol, also known as TBFP, is a white crystalline solid with a molecular formula of C10H13FO. It has a molecular weight of 168.21 g/mol .


Molecular Structure Analysis

The molecular structure of 2-Tert-butyl-4-fluorophenol is characterized by the presence of a fluorine atom and a tert-butyl group attached to a phenol ring . The exact structure can be represented by the formula C10H13FO .

Scientific Research Applications

Organic Chemistry

“2-Tert-butyl-4-fluorophenol” is used in the field of organic chemistry. It is involved in the selective and efficient generation of ortho-brominated para-substituted phenols . The reaction is tolerant of a range of substituents, including CH3, F, and NHBoc .

Synthesis of Aryl 1-indanylketone Inhibitors

This compound plays a crucial role in the synthesis of aryl 1-indanylketone inhibitors of the human peptidyl prolyl cis/trans isomerase Pin1 . This process involves a domino coupling reaction starting from the methylated derivative of 2-bromo-4-fluorophenol .

Synthesis of Alkynylphenoxyacetic Acid CRTH2 (DP2) Receptor Antagonists

“2-Tert-butyl-4-fluorophenol” is also used in the synthesis of alkynylphenoxyacetic acid CRTH2 (DP2) receptor antagonists . This process involves a Sonogashira coupling to the tert-butyl protected phenoxyacetic acid derivative .

Synthesis of Cytotoxic Peptidic Marine Natural Product Bisebromoamide

This compound is used in the synthesis of the cytotoxic peptidic marine natural product bisebromoamide . This process involves modification and peptide coupling of brominated D-tyrosine derivatives .

Antioxidant Properties

“2-Tert-butyl-4-fluorophenol” has antioxidant properties. It effectively suppresses oxidation, preventing material degradation and disintegration . Its ability to neutralize free radicals and reduce reactive oxygen species production makes it valuable in stabilizing various compounds .

Antifungal Properties

This compound has shown fungicidal activity against Botrytis cinerea . This property makes it a potential candidate for use in environmentally friendly disease management strategies .

Anticancer Properties

“2-Tert-butyl-4-fluorophenol” has demonstrated cytotoxic activity against MCF-7 cells, a breast carcinoma cell line . It has an identified IC50 value of 5 μg/ml, indicating its potential effectiveness against cancer cells .

Enhancing Durability and Endurance of Plastics, Rubber, and Polymers

Due to its antioxidant properties, “2-Tert-butyl-4-fluorophenol” is used to enhance the durability and endurance of plastics, rubber, and polymers . It helps in preventing the degradation of these materials .

Safety and Hazards

2-Tert-butyl-4-fluorophenol is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is also harmful if swallowed .

Future Directions

The potential applications of 2-Tert-butyl-4-fluorophenol in cancer research have been suggested . Its effectiveness against cancer cells and its potential as a novel therapeutic agent are areas of interest for future research .

properties

IUPAC Name

2-tert-butyl-4-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCERNOPRZOOFSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

4-Fluorophenol (5 g, 45 mmol) and tert-butanol (5.9 mL, 63 mmol) were dissolved in CH2Cl2 (80 mL) and treated with concentrated sulfuric acid (98%, 3 mL). The mixture was stirred at room temperature overnight. The organic layer was washed with water, neutralized with NaHCO3, dried over MgSO4 and concentrated. The residue was purified by column chromatography (5-15% EtOAc-Hexane) to give 2-tert-butyl-4-fluorophenol (3.12 g, 42%). 1H NMR (400 MHz, DMSO-d6) δ 9.32 (s, 1H), 6.89 (dd, J=11.1, 3.1 Hz, 1H), 6.84-6.79 (m, 1H), 6.74 (dd, J=8.7, 5.3 Hz, 1H), 1.33 (s, 9H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.9 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-Fluorophenol (5 g, 45 mmol) and tent-butanol (5.9 mL, 63 mmol) were dissolved in CH2Cl2 (80 mL) and treated with concentrated sulfuric acid (98%, 3 mL). The mixture was stirred at room temperature overnight. The organic layer was washed with water, neutralized with NaHCO3, dried over MgSO4 and concentrated. The residue was purified by column chromatography (5-15% EtOAc-Hexane) to give 2-tert-butyl-4-fluorophenol (3.12 g, 42%). 1H NMR (400 MHz, DMSO-d6) δ 9.32 (s, 1H), 6.89 (dd, J=11.1, 3.1 Hz, 1H), 6.84-6.79 (m, 1H), 6.74 (dd, J=8.7, 5.3 Hz, 1H), 1.33 (s, 9H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.9 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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